molecular formula C16H20Cl4N2 B2865307 N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride CAS No. 317821-87-7

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride

Cat. No.: B2865307
CAS No.: 317821-87-7
M. Wt: 382.15
InChI Key: WCBIPPOEAIYUNE-UHFFFAOYSA-N
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Description

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride: is a chemical compound that features two 3-chlorobenzyl groups attached to a 1,2-ethanediamine backbone, with two chloride ions balancing the charge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride typically involves the reaction of 3-chlorobenzyl chloride with 1,2-ethanediamine. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve a similar synthetic route but on a larger scale. The reaction conditions would be optimized for maximum yield and purity, and the process would be scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chlorobenzyl groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the 3-chlorobenzyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies involving cell signaling pathways or as a probe for specific biological interactions.

Mechanism of Action

The mechanism of action of N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride is unique due to the presence of the 3-chlorobenzyl groups, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-chlorophenyl)methyl-[2-[(3-chlorophenyl)methylazaniumyl]ethyl]azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2.2ClH/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14;;/h1-6,9-10,19-20H,7-8,11-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKIYLFOABXGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C[NH2+]CC[NH2+]CC2=CC(=CC=C2)Cl.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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